molecular formula C25H26N6O4S B2899935 N-cyclopentyl-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111238-05-1

N-cyclopentyl-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Katalognummer: B2899935
CAS-Nummer: 1111238-05-1
Molekulargewicht: 506.58
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-cyclopentyl-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide features a triazoloquinazoline core, a bicyclic heterocyclic system fused with a triazole and quinazoline moiety. Key structural elements include:

  • Sulfanyl linker: Connects the triazoloquinazoline core to a carbamoyl methyl group, which is further substituted with a 4-methoxyphenyl carbamoyl moiety.
  • 4-Methyl-5-oxo group: Introduces electron-withdrawing effects, possibly stabilizing the heterocyclic system.

While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest that the triazoloquinazoline scaffold is associated with diverse bioactivities, including kinase inhibition and anticancer properties .

Eigenschaften

IUPAC Name

N-cyclopentyl-1-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O4S/c1-30-23(34)19-12-7-15(22(33)27-16-5-3-4-6-16)13-20(19)31-24(30)28-29-25(31)36-14-21(32)26-17-8-10-18(35-2)11-9-17/h7-13,16H,3-6,14H2,1-2H3,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUOTVUSMZWGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

N-cyclopentyl-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wirkmechanismus

The mechanism of action of N-cyclopentyl-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as protein kinases, by binding to their active sites and blocking their activity . This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Heterocyclic Core Variations

Triazoloquinazoline vs. Oxazolidine Derivatives
  • Target Compound : Triazoloquinazoline core (aromatic, fused system).
  • Oxazolidine Derivative (): (5R)-3-(4-carbamimidoylphenyl)-N-(2-methyl-1-oxo-1-(phenylamino)propan-2-yl)-2-oxooxazolidine-5-carboxamide (LCMS m/z = 367 [M+H]+). Structural Differences: Oxazolidine (5-membered ring with oxygen and nitrogen) vs. fused triazoloquinazoline.
Feature Target Compound Oxazolidine Derivative ()
Core Structure Triazoloquinazoline Oxazolidine
Molecular Weight Higher (estimated >500 g/mol) 367 g/mol
Key Substituents Cyclopentyl, sulfanyl linker Carbamimidoylphenyl, phenylamino
Potential Bioactivity Kinase inhibition (inferred) Antibacterial (oxazolidinone class)
Triazoloquinazoline vs. 1,3-Oxazole Derivatives
  • 1,3-Oxazole Derivatives (): Include 4-benzyl-1,3-oxazol-5(4H)-ones and N-acyl-α-amino ketones. Synthesis: Involves N-acylation, cyclization, and AlCl3-mediated Friedel-Crafts reactions . Bioactivity: Cytotoxicity assessed on Daphnia magna, suggesting ecotoxicological relevance .
Feature Target Compound 1,3-Oxazole Derivatives ()
Core Structure Triazoloquinazoline 1,3-Oxazole
Aromaticity High (fused system) Moderate (5-membered ring)
Synthetic Complexity Likely high Moderate (standard cyclization steps)
Biological Testing Not reported Cytotoxicity on Daphnia magna

Substituent and Functional Group Analysis

Sulfanyl Linker vs. Thiazole/Thiazolidine Systems
  • Target Compound : Sulfanyl (-S-) linker as a flexible connector.
  • Thiazole Derivatives () : E.g., 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide.
    • Structural Role : Thiazole rings (rigid, sulfur-containing) vs. flexible sulfanyl linker.
    • Bioactivity : Thiazoles are associated with antimicrobial and anticancer activities .
Feature Target Compound Thiazole Derivatives ()
Sulfur Placement Linker (flexible) Ring-embedded (rigid)
Synthetic Approach Likely multi-step coupling Cyclization and acylation
Biological Target Not reported Antimicrobial, kinase inhibition
4-Methoxyphenyl Group vs. Halogenated Substituents
  • Target Compound : 4-Methoxyphenyl (electron-donating).
  • 4-Chlorophenylsulfonyl Derivatives () : Electron-withdrawing substituents.
    • Impact : Methoxy groups enhance solubility; halogenated groups increase electrophilicity and reactivity .

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity : The cyclopentyl group in the target compound likely improves logP compared to polar substituents in oxazolidines () or chlorophenylsulfonyl groups ().
  • Cytotoxicity : While 1,3-oxazole derivatives showed toxicity in Daphnia magna , the triazoloquinazoline’s larger structure may reduce acute toxicity but increase off-target risks.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.